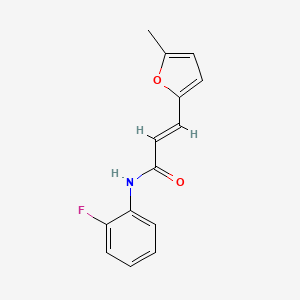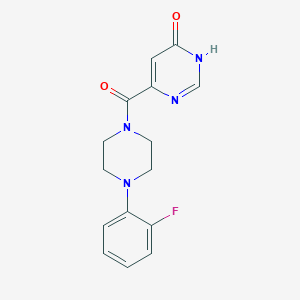
(4-(2-Fluorophenyl)piperazin-1-yl)(6-hydroxypyrimidin-4-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound has been studied for its potential role as a kinase inhibitor, specifically targeting kinases involved in various cellular processes. It has also been investigated as an inhibitor of human equilibrative nucleoside transporters (ENT1 and ENT2) .
Synthesis Analysis
The synthesis of this compound involves a series of reactions. The study aimed to screen a series of analogues of this compound and study their structure-activity relationship . The cells were incubated with different concentrations of the compound analogues (from 10 nM to 100 μM) containing [3 H]uridine (2 μCi/ml, 1 μM) for 1 min .Molecular Structure Analysis
The molecular structure of this compound is complex. It involves a fluorophenyl moiety next to a piperazine ring, which is essential for the inhibitory effects on ENT1 and ENT2 .Aplicaciones Científicas De Investigación
Equilibrative Nucleoside Transporters (ENTs) Inhibition
FPMINT is a novel inhibitor of ENTs, which play a crucial role in nucleotide synthesis, adenosine regulation, and chemotherapy. Unlike most ENT inhibitors that are ENT1-selective, FPMINT exhibits greater selectivity for ENT2. It has been studied extensively in vitro using nucleoside transporter-deficient cells. Notably, compound 3c, an analogue of FPMINT, emerged as the most potent inhibitor, reducing the maximum velocity of [3H]uridine uptake in both ENT1 and ENT2 without affecting the Michaelis constant (Km). Importantly, compound 3c is an irreversible and non-competitive inhibitor, making it a promising candidate for further investigation .
Anticancer Properties
Functionalized derivatives of FPMINT have been explored for their anticancer potential. For instance, pyrazolopyrimidin-4-one derivatives, structurally related to FPMINT, have demonstrated potent antitumor activity against various tumor cell lines. Further research into FPMINT’s specific mechanisms of action and its impact on cancer cells could unveil novel therapeutic strategies.
Antibacterial Applications
Urease enzymes are crucial for the survival of highly pathogenic bacteria. Inhibiting urease can be a promising approach to prevent ureolytic bacterial infections. Although not directly studied for this purpose, FPMINT’s structural features warrant investigation as a potential urease inhibitor .
Antiviral and Antimalarial Investigations
Given the broad applications of sulfa drugs, including antiviral and antimalarial effects, exploring FPMINT’s activity against viruses and malaria parasites could yield valuable insights. However, specific studies on FPMINT’s antiviral and antimalarial properties are yet to be conducted .
Drug Discovery and Medicinal Chemistry
FPMINT’s unique structure provides opportunities for drug discovery and medicinal chemistry. Researchers can explore modifications to enhance its selectivity, bioavailability, and pharmacokinetic properties. Computational modeling and structure-activity relationship studies will be crucial in this endeavor.
Direcciones Futuras
Propiedades
IUPAC Name |
4-[4-(2-fluorophenyl)piperazine-1-carbonyl]-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN4O2/c16-11-3-1-2-4-13(11)19-5-7-20(8-6-19)15(22)12-9-14(21)18-10-17-12/h1-4,9-10H,5-8H2,(H,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFJTYCKZBLTSLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(=O)C3=CC(=O)NC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(2-Fluorophenyl)piperazin-1-yl)(6-hydroxypyrimidin-4-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

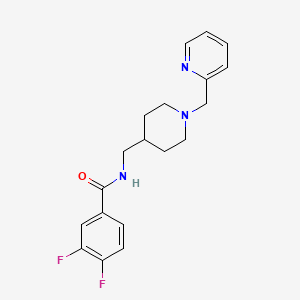
![N-(2,3-dimethylphenyl)-2-((3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2440210.png)
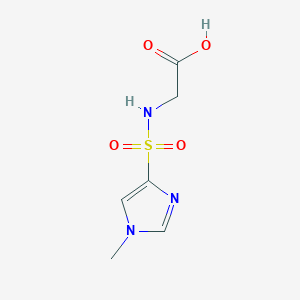
![5-(3,4-dimethylphenyl)-1-phenyl-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2440212.png)


![4-[(4-Formylphenoxy)methyl]benzoic acid](/img/structure/B2440216.png)
![N-[2-[3-[2-(4-butylanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-2-fluorobenzamide](/img/structure/B2440217.png)
![N-{2-[5-(trifluoromethyl)-1,2-oxazol-3-yl]propan-2-yl}prop-2-enamide](/img/structure/B2440220.png)
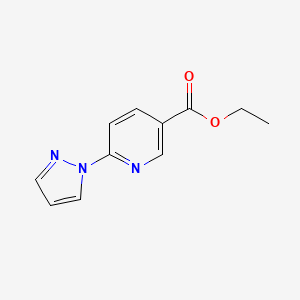

![1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)-2-(4-isopropylphenoxy)ethanone](/img/structure/B2440227.png)
